molecular formula C12H11N5 B1583090 N-methyl-N-phenyl-5H-purin-6-amine CAS No. 82760-84-7

N-methyl-N-phenyl-5H-purin-6-amine

Cat. No.: B1583090
CAS No.: 82760-84-7
M. Wt: 225.25 g/mol
InChI Key: OYJNWQXDNHJGEB-UHFFFAOYSA-N
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Description

N-methyl-N-phenyl-5H-purin-6-amine is an organic compound with the molecular formula C₁₂H₁₁N₅.

Preparation Methods

The synthesis of N-methyl-N-phenyl-5H-purin-6-amine can be achieved through several methods:

    Reductive Amination: This method involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent.

    Amination of Halides: Another method involves the reaction of a halogenated purine derivative with an amine.

Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

N-methyl-N-phenyl-5H-purin-6-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

Comparison with Similar Compounds

N-methyl-N-phenyl-5H-purin-6-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of the methyl and phenyl groups, which confer distinct chemical and biological properties.

Properties

CAS No.

82760-84-7

Molecular Formula

C12H11N5

Molecular Weight

225.25 g/mol

IUPAC Name

N-methyl-N-phenyl-7H-purin-6-amine

InChI

InChI=1S/C12H11N5/c1-17(9-5-3-2-4-6-9)12-10-11(14-7-13-10)15-8-16-12/h2-8H,1H3,(H,13,14,15,16)

InChI Key

OYJNWQXDNHJGEB-UHFFFAOYSA-N

SMILES

CN(C1=CC=CC=C1)C2=NC=NC3=NC=NC32

Canonical SMILES

CN(C1=CC=CC=C1)C2=NC=NC3=C2NC=N3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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